The presence of a reactive bromine group suggests 5-Bromo-7H-benzo[c]fluoren-7-one could be a useful intermediate for further organic synthesis. By replacing the bromine with other functional groups, researchers could potentially create new molecules with desired properties [].
The core structure of 5-Bromo-7H-benzo[c]fluoren-7-one belongs to a class of compounds known as fluorenones, some of which exhibit fluorescent properties []. Further functionalization of 5-Bromo-7H-benzo[c]fluoren-7-one could lead to the development of new fluorescent materials for various applications such as bioimaging or organic light-emitting diodes (OLEDs).
5-Bromo-7H-benzo[c]fluoren-7-one is an organic compound with the molecular formula and a molecular weight of approximately 309.16 g/mol. This compound is a brominated derivative of benzo[c]fluorenone, characterized by the presence of a bromine atom at the 5th position of the benzo[c]fluorenone structure. Its chemical structure features a fused polycyclic aromatic system, which contributes to its unique chemical properties and potential applications in various fields, including materials science and medicinal chemistry .
The synthesis of 5-Bromo-7H-benzo[c]fluoren-7-one typically involves multi-step reactions:
5-Bromo-7H-benzo[c]fluoren-7-one has several potential applications:
Several compounds share structural similarities with 5-Bromo-7H-benzo[c]fluoren-7-one:
Compound Name | Molecular Formula | Key Features |
---|---|---|
7H-Benzo[c]fluoren-7-one | Parent compound without the bromine atom; less reactive in substitution reactions. | |
5-Chloro-7H-benzo[c]fluoren-7-one | Chlorinated derivative; different reactivity compared to the brominated version. | |
5-Iodo-7H-benzo[c]fluoren-7-one | Iodinated derivative; exhibits different chemical properties due to iodine's larger size. | |
5-Bromo-7,7-dimethyl-7H-benzo[c]fluorene | Contains two methyl groups; affects steric properties and reactivity significantly compared to the parent compound. |
The uniqueness of 5-Bromo-7H-benzo[c]fluoren-7-one lies in its specific arrangement of atoms, particularly the bromine atom at the 5th position, which imparts distinct chemical properties and reactivity compared to its non-brominated or differently halogenated counterparts. This specificity enhances its value for particular applications in research and industry .